m-PEG5-sulfonic acid
Overview
Description
m-PEG5-sulfonic acid: is a polyethylene glycol (PEG) derivative that contains a sulfonic acid group. This compound is known for its hydrophilic properties, which enhance the water solubility of other compounds in aqueous media. The molecular formula of this compound is C11H24O8S, and it is commonly used as a PEG linker in various chemical and biological applications.
Mechanism of Action
Target of Action
m-PEG5-sulfonic acid is primarily used as a PROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .
Mode of Action
The mode of action of this compound involves the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The this compound acts as this linker, facilitating the interaction between the E3 ligase and the target protein .
Biochemical Pathways
The key biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells . By linking the E3 ubiquitin ligase to the target protein, PROTACs exploit this system to selectively degrade target proteins .
Pharmacokinetics
It’s known that the hydrophilic peg linker, which this compound is a part of, increases the water solubility of a compound in aqueous media . This could potentially enhance the bioavailability of the compound.
Result of Action
The primary result of the action of this compound is the selective degradation of target proteins . By facilitating the formation of PROTACs, this compound enables the specific targeting and degradation of proteins within cells .
Action Environment
The action of this compound, as part of a PROTAC, can be influenced by various environmental factors. For instance, the hydrophilic PEG linker increases the water solubility of a compound in aqueous media . This suggests that the compound’s action, efficacy, and stability could be influenced by the hydration status of the environment.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of m-PEG5-sulfonic acid typically involves the modification of polyethylene glycol (PEG) chainsThe reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and controlled temperatures to ensure the stability of the product.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar methods as in laboratory settings but with optimized reaction conditions for higher yields. The process includes purification steps such as crystallization or chromatography to obtain the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: m-PEG5-sulfonic acid undergoes various chemical reactions, including esterification, halogenation, and substitution reactions. These reactions are facilitated by the presence of the sulfonic acid group, which acts as a reactive site.
Common Reagents and Conditions:
Esterification: Typically involves the use of alcohols and acid catalysts under controlled temperatures.
Halogenation: Involves the use of halogenating agents such as chlorine or bromine.
Substitution: Utilizes nucleophiles to replace the sulfonic acid group with other functional groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, esterification with an alcohol would yield an ester derivative of this compound.
Scientific Research Applications
m-PEG5-sulfonic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a PEG linker in the synthesis of various compounds, enhancing their solubility and stability.
Biology: Employed in the development of bioconjugates and drug delivery systems due to its biocompatibility and hydrophilicity.
Medicine: Utilized in the formulation of pharmaceuticals to improve drug solubility and bioavailability.
Industry: Applied in the production of surfactants, lubricants, and other industrial products that require enhanced water solubility.
Comparison with Similar Compounds
- m-PEG3-sulfonic acid
- m-PEG7-sulfonic acid
- m-PEG10-sulfonic acid
Comparison: m-PEG5-sulfonic acid is unique due to its specific chain length, which provides an optimal balance between hydrophilicity and molecular size. Compared to shorter PEG chains like m-PEG3-sulfonic acid, this compound offers better solubility and stability. On the other hand, longer PEG chains like m-PEG10-sulfonic acid may provide higher solubility but can be more challenging to synthesize and purify .
Properties
IUPAC Name |
2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethanesulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24O8S/c1-15-2-3-16-4-5-17-6-7-18-8-9-19-10-11-20(12,13)14/h2-11H2,1H3,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWHMRCZZWNHUNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24O8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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